molecular formula C27H28N2O4 B280333 2-amino-4-[4-(mesitylmethoxy)-3-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-4-[4-(mesitylmethoxy)-3-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No. B280333
M. Wt: 444.5 g/mol
InChI Key: QBQHTOJAXJIAOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-[4-(mesitylmethoxy)-3-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a member of the chromene family, which is known for its diverse biological activities. In

Mechanism of Action

The exact mechanism of action of 2-amino-4-[4-(mesitylmethoxy)-3-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. Additionally, this compound may induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
2-amino-4-[4-(mesitylmethoxy)-3-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been shown to exhibit various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes involved in cancer cell proliferation and survival, such as topoisomerase II and DNA polymerase. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating certain signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-amino-4-[4-(mesitylmethoxy)-3-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile in lab experiments is its potent antiproliferative activity against various cancer cell lines. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability for researchers.

Future Directions

There are several future directions for research on 2-amino-4-[4-(mesitylmethoxy)-3-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. One potential direction is to further explore the mechanism of action of this compound, which may provide insights into its potential applications in cancer therapy. Additionally, future research could focus on optimizing the synthesis method for this compound, which may increase its availability for researchers. Finally, future studies could explore the potential of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy, to enhance its antiproliferative activity and induce apoptosis in cancer cells.

Synthesis Methods

The synthesis of 2-amino-4-[4-(mesitylmethoxy)-3-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves the reaction of 4-(mesitylmethoxy)-3-methoxybenzaldehyde with malononitrile and ammonium acetate in the presence of acetic acid. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition and cyclization to yield the desired product.

Scientific Research Applications

2-amino-4-[4-(mesitylmethoxy)-3-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has shown potential in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound exhibits potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

Molecular Formula

C27H28N2O4

Molecular Weight

444.5 g/mol

IUPAC Name

2-amino-4-[3-methoxy-4-[(2,4,6-trimethylphenyl)methoxy]phenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C27H28N2O4/c1-15-10-16(2)20(17(3)11-15)14-32-22-9-8-18(12-24(22)31-4)25-19(13-28)27(29)33-23-7-5-6-21(30)26(23)25/h8-12,25H,5-7,14,29H2,1-4H3

InChI Key

QBQHTOJAXJIAOB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)COC2=C(C=C(C=C2)C3C(=C(OC4=C3C(=O)CCC4)N)C#N)OC)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)COC2=C(C=C(C=C2)C3C(=C(OC4=C3C(=O)CCC4)N)C#N)OC)C

Origin of Product

United States

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